3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]propanoic acid
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Overview
Description
The compound “3-(1,3-benzothiazol-2-yl)propanoic acid” is a chemical compound with the CAS Number: 29198-86-5 . It has a molecular weight of 207.25 . The compound is in powder form and is stored at room temperature .
Synthesis Analysis
While specific synthesis methods for “3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]propanoic acid” are not available, benzothiazoles can be synthesized from 2-aminothiophenol and aldehydes .Molecular Structure Analysis
The InChI code for “3-(1,3-benzothiazol-2-yl)propanoic acid” is 1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13) .Physical and Chemical Properties Analysis
The compound “3-(1,3-benzothiazol-2-yl)propanoic acid” has a melting point of 109-112 degrees Celsius . It is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Multicomponent Synthesis : A study by Komogortsev et al. (2022) details a one-stage method for preparing substituted methyl 3-(3-hydroxy-4-oxo-4H-chromen-2-yl)propanoates, demonstrating a process that is relevant to the synthesis of 3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propyl-4H-chromen-2-yl]propanoic acid. This method is notable for its atom economy and the use of readily accessible materials, suggesting its potential for efficient synthesis in scientific research (Komogortsev, Melekhina, & Lichitsky, 2022).
Synthesis of Thiazolidin-4-ones : Čačić et al. (2009) discuss the synthesis of thiazolidin-4-ones based on derivatives of (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid, which relates to the structure of this compound. The study highlights the potential for creating a variety of compounds for diverse applications (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Biological Applications
Antimicrobial Activity : Čačić et al. (2006) synthesized derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide and evaluated them for their antibacterial activity. This research is significant as it opens possibilities for the application of this compound and its derivatives in antimicrobial studies (Čačić, Trkovnik, Čačić, & Has-Schon, 2006).
Antitumor Activity : El-Helw et al. (2019) explored the synthesis of novel chromenones bearing a benzothiazole moiety and evaluated their in vitro antitumor activities. This study underscores the potential therapeutic applications of compounds structurally related to this compound in cancer research (El-Helw, Derbala, El-Shahawi, Salem, & Ali, 2019).
Chemical Reactivity and Interactions
Arginine Derivatives Synthesis : Poyarkov et al. (2006) reported on the synthesis of arginine derivatives of chromone and azauracil, including derivatives similar to this compound. This research provides insights into the chemical reactivity and potential applications of these derivatives in various scientific fields (Poyarkov, Frasinyuk, Kibirev, & Poyarkova, 2006).
Coumarin Benzothiazole Derivatives as Chemosensors : Wang et al. (2015) studied coumarin benzothiazole derivatives, including structures akin to this compound, as chemosensors for cyanide anions. This highlights the potential use of such compounds in the development of sensors and indicators in chemical analysis (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[3-(1,3-benzothiazol-2-yl)-7-hydroxy-4-oxo-6-propylchromen-2-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5S/c1-2-5-12-10-13-17(11-15(12)24)28-16(8-9-19(25)26)20(21(13)27)22-23-14-6-3-4-7-18(14)29-22/h3-4,6-7,10-11,24H,2,5,8-9H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAXEZNYJPOQCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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